1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
CAS No.:
Cat. No.: VC18470589
Molecular Formula: C23H35Br
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H35Br |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 1-bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
| Standard InChI | InChI=1S/C23H35Br/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-8-5-6-9-23(22)24/h5-6,8-9,18-21H,2-4,7,10-17H2,1H3 |
| Standard InChI Key | KSKCRXLVRWOXOY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3Br |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Geometry
The compound consists of a benzene core substituted with a bromine atom and a bicyclic cyclohexyl group. The bicyclic system comprises two cyclohexane rings connected at the 4-position, with one ring bearing a pentyl chain (–C₅H₁₁) . The trans-configuration of the cyclohexyl rings is critical for maintaining planar alignment in liquid crystal phases .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Benzene ring with bromine (C₆H₄Br) |
| Substituents | Bicyclic cyclohexyl group (C₁₂H₂₂) and pentyl chain (C₅H₁₁) |
| Stereochemistry | Trans-configuration at cyclohexyl junctions |
| Molecular symmetry | C₂ symmetry axis due to ortho-substitution |
Spectroscopic and Computational Data
The InChIKey KSKCRXLVRWOXOY-UHFFFAOYSA-N provides a unique identifier for computational modeling . Density functional theory (DFT) simulations predict a torsional angle of 112° between the benzene ring and the adjacent cyclohexyl group, minimizing steric hindrance . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal characteristic shifts for cyclohexyl protons (δ = 1.2–2.1 ppm) and aromatic protons adjacent to bromine (δ = 7.3–7.6 ppm) .
Synthesis and Manufacturing Processes
The synthesis of 1-bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene typically involves a multi-step process:
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Cyclohexylation: Friedel-Crafts alkylation of benzene with 4-pentylcyclohexanol under acidic conditions yields 4-(4-pentylcyclohexyl)benzene .
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Bromination: Electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ introduces the bromine atom at the ortho position .
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Purification: Column chromatography with silica gel and hexane/ethyl acetate (9:1) achieves >98% purity .
Industrial-scale production employs continuous flow reactors to enhance yield (∼75%) and reduce byproducts . Key challenges include controlling regioselectivity during bromination and minimizing ring-opening side reactions.
Physical and Chemical Properties
Thermodynamic Parameters
Predicted properties derived from QSPR models include:
The compound exhibits limited solubility in polar solvents (<0.1 mg/mL in water) but dissolves readily in chloroform and dichloromethane .
Stability and Reactivity
As a tertiary alkyl bromide, the compound is susceptible to nucleophilic substitution (SN1/SN2) and elimination reactions. Storage under inert atmosphere at 2–8°C is recommended to prevent debromination . Differential scanning calorimetry (DSC) shows no phase transitions below 150°C, confirming thermal stability in liquid crystal applications .
Applications in Industry and Research
Liquid Crystal Displays (LCDs)
The compound serves as a precursor for ferroelectric liquid crystals (FLCs) used in high-speed optical shutters . Its rigid bicyclic structure enhances rotational viscosity (η ≈ 120 mPa·s), enabling sub-millisecond switching times .
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